

An In-Depth Technical Guide to Buformin Hydrochloride in Metabolic Research

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Compound of Interest

Compound Name:	1-butyl-3-(diaminomethylidene)guanidine;hydrochloride
CAS No.:	15537-73-2
Cat. No.:	B1265899

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Introduction: Re-evaluating a Classical Biguanide

Buformin hydrochloride, a member of the biguanide class of oral antihyperglycemic agents, has a rich and complex history.[1][2][3] Chemically related to the widely used metformin, buformin was once a therapeutic option for type 2 diabetes. However, concerns over a higher risk of lactic acidosis compared to metformin led to its withdrawal from many markets.[1] Despite its diminished clinical presence, buformin is experiencing a resurgence in metabolic research. Its potent effects on cellular energy pathways make it a valuable tool for investigating fundamental metabolic processes and exploring novel therapeutic strategies, particularly in oncology.[4][5][6]

This guide provides a comprehensive technical overview of buformin hydrochloride for researchers, scientists, and drug development professionals. We will delve into its core mechanism of action, provide detailed, field-proven experimental protocols, and present data to empower the design and execution of rigorous scientific investigations.

Chemical and Physical Properties of Buformin Hydrochloride

A thorough understanding of a compound's properties is paramount for its effective use in research. Buformin hydrochloride is a white to slightly yellow, crystalline powder with a weakly acidic, bitter taste.[7] Its key physicochemical characteristics are summarized in the table below.

Property	Value	Source
CAS Number	1190-53-0	[4][8][9]
Molecular Formula	C ₆ H ₁₆ ClN ₅	[8][10]
Molecular Weight	193.68 g/mol	[3][4][8]
Melting Point	174-177 °C	[7][10]
Solubility	Freely soluble in water, methanol, and ethanol. Insoluble in chloroform and ether.	[7]
Water Solubility	7.46E+05 mg/L at 25 °C	[7]
pKa	11.3 (strong base)	[7]

Part 1: The Core Mechanism of Action - A Deep Dive into Cellular Energetics

Buformin's profound metabolic effects are primarily attributed to its ability to modulate cellular energy homeostasis. Unlike hypoglycemic agents, biguanides like buformin are antihyperglycemic; they lower elevated blood glucose without causing hypoglycemia.[7] This is achieved through a multi-faceted mechanism of action.[11]

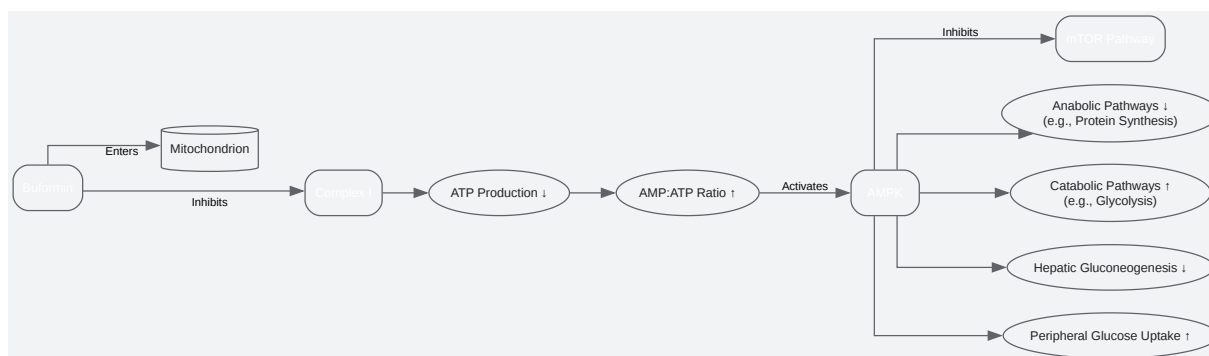
The central event in buformin's mechanism is the activation of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor.[6][11][12] Buformin is a potent AMPK activator.[13] This activation is a consequence of buformin's inhibitory effect on mitochondrial respiratory chain complex I.[14] Inhibition of complex I leads to a decrease in cellular ATP production and a

corresponding increase in the AMP:ATP ratio.[14][15] This shift in the cellular energy charge allosterically activates AMPK.[6][15]

Activated AMPK then initiates a cascade of downstream signaling events aimed at restoring cellular energy balance. It achieves this by phosphorylating a multitude of downstream targets, leading to the inhibition of anabolic (energy-consuming) pathways and the stimulation of catabolic (energy-producing) pathways.[15]

One of the most significant downstream consequences of AMPK activation by buformin is the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[6] The mTOR pathway is a key regulator of cell growth, proliferation, and protein synthesis. By activating AMPK, buformin effectively puts a brake on these energy-intensive processes.

The following diagram illustrates the primary signaling pathway of buformin:



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Caption: Buformin's primary mechanism of action.

Buformin's antihyperglycemic effects stem from three primary actions:

- Inhibition of hepatic gluconeogenesis: Buformin suppresses the production of glucose by the liver.[7][11]
- Increased peripheral glucose uptake and utilization: It enhances the uptake of glucose into cells, particularly muscle and adipose tissue, thereby increasing insulin sensitivity.[7][11]
- Delayed intestinal glucose absorption: Buformin slows the absorption of glucose from the gastrointestinal tract.[7][11]

Part 2: Buformin in Metabolic Research - Key Experimental Protocols

This section provides detailed, step-by-step methodologies for investigating the metabolic effects of buformin hydrochloride in both in vitro and in vivo settings.

In Vitro Assays

This protocol is designed to assess the anti-proliferative effects of buformin on cancer cell lines.
[8]

Materials:

- Cell Counting Kit-8 (CCK-8)
- 96-well plates
- Tumor cell lines of interest
- Complete cell culture medium
- Buformin hydrochloride stock solution (dissolved in sterile water or DMSO)
- Microplate reader

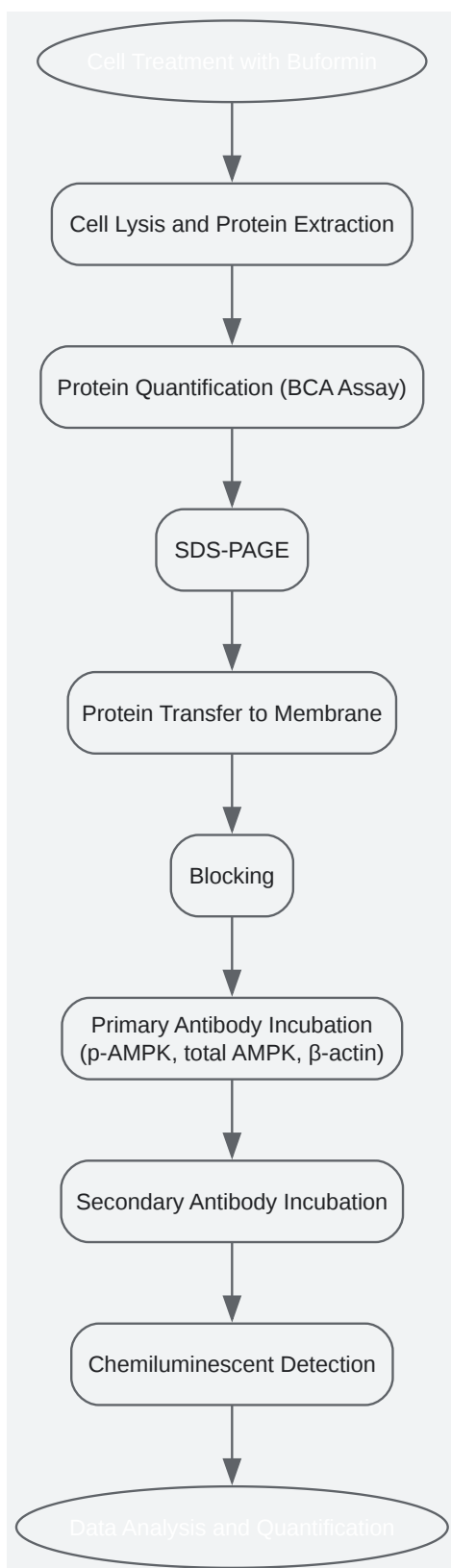
Procedure:

- Seed 2×10^3 tumor cells per well in a 96-well plate and culture for at least 8 hours to allow for cell attachment.[8]

- Prepare serial dilutions of buformin hydrochloride in complete cell culture medium.
- Remove the existing medium from the wells and add 100 μ L of the buformin-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the buformin stock).
- Incubate the plates for 72 hours in a cell culture incubator.[8]
- Add 10 μ L of the CCK-8 solution to each well.[8]
- Incubate the plate for 1-4 hours, or until a visible color change is observed.
- Measure the absorbance at 450 nm using a microplate reader.[8]
- Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of buformin that inhibits cell growth by 50%).

This protocol details the detection of phosphorylated AMPK (p-AMPK) as a marker of its activation by buformin.

Workflow Diagram:



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Caption: Western blot workflow for p-AMPK detection.

Materials:

- Cell line of interest
- Buformin hydrochloride
- Ice-cold PBS
- Phospho-protein lysis buffer (containing protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF or nitrocellulose membrane
- Transfer buffer
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: rabbit anti-phospho-AMPK α (Thr172), rabbit anti-total AMPK α , mouse anti- β -actin
- HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
- ECL substrate
- Chemiluminescence imaging system

Procedure:

- Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of buformin for the desired time.
- Cell Lysis:
 - Wash cells with ice-cold PBS.
 - Add ice-cold phospho-protein lysis buffer and scrape the cells.

- Incubate on ice for 30 minutes, vortexing intermittently.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the protein lysate.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer:
 - Normalize protein concentrations and prepare samples with Laemmli buffer.
 - Separate proteins by SDS-PAGE.
 - Transfer proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
 - Incubate with primary antibodies for p-AMPK (1:1000) and total AMPK (1:1000) overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with HRP-conjugated anti-rabbit secondary antibody (1:2000-1:5000) for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
- Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
- Stripping and Re-probing:
 - Strip the membrane and re-probe with a primary antibody for a loading control (e.g., β -actin, 1:2000) to ensure equal protein loading.

- **Data Analysis:** Quantify band intensities using densitometry software. Normalize the p-AMPK signal to the total AMPK signal, and then to the loading control.

This protocol utilizes an extracellular flux analyzer (e.g., Seahorse XF) to measure the effect of buformin on glycolysis.

Materials:

- Extracellular flux analyzer and corresponding cell culture plates and cartridges
- Cells of interest
- Buformin hydrochloride
- Glycolysis stress test medium (XF base medium supplemented with 2 mM L-glutamine)
- Glucose (250 mM stock)
- Oligomycin (10 μ M stock)
- 2-Deoxyglucose (2-DG) (500 mM stock)

Procedure:

- **Cell Seeding:** Seed cells in the extracellular flux analyzer plate and allow them to adhere overnight.
- **Buformin Treatment:** Treat cells with the desired concentration of buformin for the specified duration.
- **Assay Preparation:**
 - Hydrate the sensor cartridge overnight.
 - Wash cells and replace the culture medium with glycolysis stress test medium.
 - Incubate the plate at 37°C without CO₂ for 1 hour.
- **Extracellular Flux Analysis:**

- Load the sensor cartridge with glucose, oligomycin, and 2-DG for sequential injection.
- Place the cell plate in the analyzer and initiate the glycolysis stress test protocol.
- Data Analysis: The analyzer will measure the extracellular acidification rate (ECAR). The key parameters to analyze are:
 - Glycolysis: The increase in ECAR after glucose injection.
 - Glycolytic Capacity: The maximum ECAR reached after oligomycin injection.
 - Glycolytic Reserve: The difference between glycolytic capacity and glycolysis.

In Vivo Studies

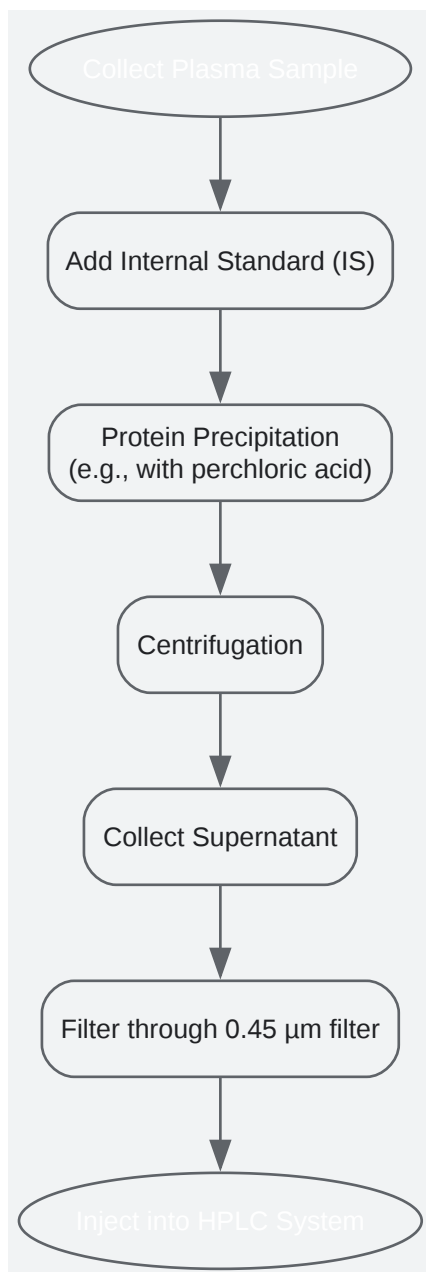
Buformin can be administered to rodents through various routes, with incorporation into the diet being a common method for chronic studies.

Example Protocol (Mammary Carcinogenesis Model in Rats):[\[12\]](#)

- Animal Model: Female rats induced with a carcinogen (e.g., 1-methyl-1-nitrosourea).
- Dietary Formulation: Buformin is incorporated into a purified diet (e.g., AIN-93G) at a specified concentration (e.g., 7.6 mmol/kg diet).[\[12\]](#)
- Administration: Animals are fed the buformin-containing diet ad libitum.
- Monitoring: Monitor food intake, body weight, and tumor development regularly.
- Endpoint Analysis: At the end of the study, collect blood and tissues for analysis of metabolic parameters, buformin concentration, and signaling pathway activation (e.g., p-AMPK in tumors).

This protocol describes a method for preparing plasma samples for the quantification of buformin using HPLC.[\[16\]](#)

Workflow Diagram:



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Caption: Workflow for plasma sample preparation for HPLC analysis.

Materials:

- Plasma sample
- Internal standard (e.g., metformin or another biguanide)

- Perchloric acid (60% m/m)
- Microcentrifuge tubes
- Centrifuge
- 0.45 μm syringe filters

Procedure:

- Transfer a known volume of plasma (e.g., 380 μL) into a microcentrifuge tube.[16]
- Add a known amount of the internal standard solution.[16]
- Add a protein precipitating agent (e.g., 20 μL of perchloric acid) and vortex for 1 minute.[16]
- Centrifuge the mixture at high speed (e.g., 9400 x g) for 3 minutes.[16]
- Transfer the supernatant to a clean tube.
- Filter the supernatant through a 0.45 μm filter.[16]
- The filtrate is now ready for injection into the HPLC system.

Part 3: Data Presentation and Interpretation

Clear and concise data presentation is crucial for interpreting experimental results. The following tables summarize key quantitative data related to buformin's activity.

Table 1: Comparative In Vitro Potency of Buformin and Metformin

Cell Line	Assay	IC50 (Buformin)	IC50 (Metformin)	Source
ECC-1 (Endometrial Cancer)	MTT	~8 μ M	~1.6 mM	[7]
Ishikawa (Endometrial Cancer)	MTT	~150 μ M	~1.4 mM	[7]
C33A (Cervical Cancer)	CCK-8	236.2 μ M	-	[8]
Hcc94 (Cervical Cancer)	CCK-8	166.1 μ M	-	[8]
SiHa (Cervical Cancer)	CCK-8	622.8 μ M	-	[8]
HeLa (Cervical Cancer)	CCK-8	1202 μ M	-	[8]

Note: The significantly lower IC50 values for buformin compared to metformin in endometrial cancer cell lines suggest its greater potency in this context.[7]

Table 2: Pharmacokinetic Parameters of Buformin

Parameter	Value	Source
Oral Bioavailability	40-60%	[7]
Plasma Half-life	~2 hours	[7]
Metabolism	Not metabolized in humans	[7]
Excretion	~84% excreted unchanged in urine	[7]
Plasma Protein Binding	Absent or very low	[7]

Safety and Handling

While a valuable research tool, it is essential to be aware of the safety profile of buformin. The primary concern is the risk of lactic acidosis, a serious metabolic complication.[12][17] This risk is higher in individuals with renal impairment, liver disease, or conditions predisposing to hypoxia.[12] Common side effects observed in clinical use include gastrointestinal issues such as anorexia, nausea, and diarrhea.[7][12][17] Long-term use may also affect vitamin B12 levels.[17] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling buformin hydrochloride powder.

Conclusion: A Potent Tool for Metabolic Discovery

Buformin hydrochloride, despite its clinical history, remains a powerful and relevant tool for metabolic research. Its potent activation of AMPK and subsequent effects on cellular energy homeostasis provide a unique lens through which to study fundamental biological processes. The detailed protocols and data presented in this guide are intended to equip researchers with the knowledge and methodologies necessary to effectively utilize buformin in their investigations, paving the way for new discoveries in metabolism, oncology, and beyond.

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